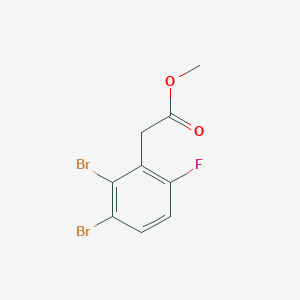

Methyl 2,3-dibromo-6-fluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,3-dibromo-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJSLGKIJRKFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 6-Fluorophenylacetic acid or derivatives serve as the aromatic backbone.

- Bromine (Br2) or brominating agents for electrophilic aromatic substitution to introduce bromine atoms.

- Methanol for esterification or transesterification steps.

Bromination Procedure

A common approach involves the bromination of methyl 6-fluorophenylacetate or a related intermediate under controlled conditions:

- The aromatic substrate is dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane).

- Bromine is added gradually at a controlled temperature (often around 0–25 °C) to avoid over-bromination or side reactions.

- The reaction is monitored until selective dibromination at the 2 and 3 positions is achieved.

Example from related patent processes:

- A mixture containing the aromatic substrate is treated with bromine at elevated temperatures (e.g., 100 °C) over several hours (e.g., 3 hours addition followed by 20 hours stirring) to ensure complete bromination.

- After bromination, the reaction mixture is subjected to work-up involving quenching, extraction with organic solvents such as toluene, washing with sodium bicarbonate solution and water, drying over sodium sulfate, and evaporation under reduced pressure to isolate the dibrominated product.

Esterification

If starting from the acid form, methyl esterification is performed by:

- Reacting the dibromo-fluorophenylacetic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Alternatively, direct bromination of methyl 6-fluorophenylacetate avoids the need for a separate esterification step.

Purification

- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity of this compound.

- Distillation under reduced pressure may be employed for volatile intermediates or related compounds.

Reaction Conditions and Parameters

Research Findings and Optimization

- Selectivity: The presence of the fluorine atom at position 6 directs bromination to the ortho and meta positions (2 and 3), facilitating regioselective dibromination.

- Yield: Optimized bromination and esterification conditions can yield the target compound in high purity and good yields (reported yields around 80% for related dibromo esters).

- Solvent Effects: Polar aprotic solvents like acetonitrile enhance bromination efficiency and selectivity.

- Temperature Control: Elevated temperatures accelerate bromination but require careful monitoring to prevent side reactions or decomposition.

Summary Table of Preparation Methods

| Method Step | Description | Advantages | Challenges |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution with bromine | High regioselectivity due to fluorine directing effect | Requires careful temperature and bromine addition control |

| Esterification | Acid-catalyzed reaction with methanol or direct bromination of ester | Avoids additional esterification step if starting from ester | Acid-sensitive groups may require protection |

| Work-up & Purification | Extraction, washing, drying, and recrystallization or chromatography | Efficient removal of impurities | Multiple steps increase process time |

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromo-6-fluorophenylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.

Oxidation: Oxidative reactions can further modify the phenyl ring or the ester group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Products include azido or thio-substituted phenylacetates.

Reduction: Products include debrominated phenylacetates.

Oxidation: Products include oxidized phenylacetates with modified ester groups.

Scientific Research Applications

Applications in Chemistry

Methyl 2,3-dibromo-6-fluorophenylacetate serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of drug candidates, particularly in creating structures that target specific biological pathways.

- Organic Synthesis : It is employed in reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Aqueous base, Pd catalyst | 85 |

| Cross-Coupling | Anhydrous conditions | 90 |

Biological Applications

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating moderate antibacterial effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 20.4 |

The mechanism of action includes apoptosis induction and cell cycle arrest at the G2/M phase.

Medical Applications

In medicinal chemistry, this compound is explored as a pharmacophore for drug design. Its ability to inhibit certain enzymes makes it a candidate for developing therapeutic agents targeting specific diseases.

Enzyme Inhibition Study

Research indicates significant inhibitory activity against key protein kinases involved in cellular signaling:

| Enzyme Type | % Inhibition | IC50 (µM) |

|---|---|---|

| p38 MAP Kinase | 85.36 | 0.031 |

| Protein Tyrosine Phosphatase | 67.07 | 60.80 |

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials with unique properties. Its application extends to:

- Agrochemicals : Used as an intermediate in developing pesticides and herbicides.

- Specialty Chemicals : Employed in creating materials with specific functionalities for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-6-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s halogenated aromatic system distinguishes it from naturally occurring methyl esters, such as diterpenoid derivatives found in plant resins (e.g., sandaracopimaric acid methyl ester or torulosic acid methyl ester) . Key structural differences include:

- Halogenation: The presence of bromine and fluorine substituents contrasts with non-halogenated methyl esters like methyl salicylate (a simple aromatic ester) or dimethyl fumarate (an α,β-unsaturated ester) .

- Backbone Complexity: Unlike labdane-derived esters (e.g., Z-communic acid methyl ester) , Methyl 2,3-dibromo-6-fluorophenylacetate lacks terpenoid complexity but offers synthetic versatility for electrophilic substitution reactions.

Physicochemical Properties

While explicit data for this compound is scarce, comparisons can be drawn from analogous methyl esters:

Biological Activity

Methyl 2,3-dibromo-6-fluorophenylacetate is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom on a phenylacetate backbone. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The bromine and fluorine substituents can enhance the compound's binding affinity to various enzymes and receptors, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, potentially altering signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Several studies have reported its effectiveness against various bacterial strains and fungi. For example:

- In vitro Studies : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and interference with metabolic functions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Recent studies have shown:

- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis at concentrations as low as 10 µg/mL.

- Mechanism of Action : The induction of oxidative stress and subsequent activation of caspase pathways are believed to be crucial in mediating its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor modulation |

| Methyl 2,3-dichloro-6-fluorophenylacetate | Moderate | Low | Cell membrane disruption |

| Ethyl 2,3-dibromo-6-fluorophenylacetate | Low | High | Apoptosis induction via ROS generation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of this compound against clinical isolates showed a promising potential as a novel antimicrobial agent. The study highlighted its effectiveness against multidrug-resistant strains.

-

Case Study on Cancer Cell Lines :

- In a recent experiment involving various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,3-dibromo-6-fluorophenylacetate, and how can regioselectivity in bromination/fluorination be controlled?

- Methodological Answer : Synthesis typically involves sequential halogenation of a phenylacetate precursor. For example, fluorination via electrophilic aromatic substitution (EAS) using a directing group (e.g., ester) to position fluorine at the para position relative to the acetate group. Bromination can follow using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation for meta/para selectivity). Regioselectivity is influenced by steric and electronic factors: bulky ester groups may hinder bromination at adjacent positions, while electron-withdrawing groups direct halogenation to specific sites . Optimization requires monitoring via TLC or HPLC and adjusting reaction temperature/solvent polarity.

Q. How can purification methods (e.g., recrystallization, column chromatography) be optimized for this compound?

- Methodological Answer : Recrystallization solvents (e.g., ethyl acetate/hexane mixtures) should be selected based on solubility tests at varying temperatures. For column chromatography, silica gel with a medium-polarity mobile phase (e.g., 3:7 ethyl acetate/hexane) can resolve halogenated byproducts. Pre-purification via acid-base extraction (using NaHCO₃ to remove acidic impurities) is advisable. Purity assessment via melting point analysis and HPLC (≥98% purity threshold) is critical .

Q. What analytical techniques are most effective for validating the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for ortho/para fluorine effects).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns matching Br/F content.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) for absolute configuration confirmation. Programs like SHELXL and visualization tools like ORTEP-3 are standard for refining crystallographic data.

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic rotational isomerism of the ester group. Variable-temperature NMR (VT-NMR) can identify rotamers by observing coalescence temperatures. For example, cooling to −40°C in CD₂Cl₂ may separate overlapping signals. DFT calculations (e.g., Gaussian) modeling rotational barriers can corroborate experimental findings .

Q. What computational strategies predict the reactivity of this compound toward further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For Suzuki coupling, calculate activation energies for oxidative addition of Pd⁰ to C-Br bonds. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS. Experimental validation involves kinetic studies under inert atmospheres .

Q. How can crystallographic data for this compound be analyzed to resolve disorder or thermal motion artifacts?

- Methodological Answer : In SHELXL , refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, F). Use the SQUEEZE tool to model solvent-accessible voids. For thermal motion, apply rigid-bond restraints (DELU command) to suppress unrealistic ADPs. Visualization in ORTEP-3 aids in identifying split positions for disordered atoms. R-factors below 5% indicate reliable refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.